
Ethyl (3-methylpiperidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the addition of functional groups to heterocyclic compounds. For instance, Ethyl (tributylstannyl)acetate is used for the carboethoxymethylation of functionalized pyridines, leading to the formation of dihydropyridines, which are precursors for various N-heterocycles . Similarly, Ethyl (3-methylpiperidin-1-yl)acetate could be synthesized through related methods, potentially involving the addition of an ethyl acetate moiety to a 3-methylpiperidine structure.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound shows that the ethyl acetate portion can be nearly planar, as seen in Ethyl (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydropurin-1-yl)acetate, which forms a significant dihedral angle with the plane of the heterocycle . This suggests that in this compound, the ethyl acetate group may also exhibit a planar structure and form a specific angle with the piperidine ring.
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from the reactions of structurally related compounds. For example, the crystal structures of derivatives of piperidin-4-ylidene amino phenyl carbonate show different angles of inclination of the phenoxycarbonyl ring with respect to the piperidine ring . This indicates that the steric and electronic properties of the substituents can significantly influence the reactivity and conformation of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from the properties of similar compounds. The crystal structure of related compounds is stabilized by inter- and intramolecular hydrogen bonds . This suggests that this compound may also form hydrogen bonds, affecting its solubility, melting point, and other physical properties. Additionally, the regioselective synthesis of Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate and its asymmetric hydrogenation implies that this compound could also be synthesized with high regioselectivity and potentially be subjected to enantioselective reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Highly Regioselective Synthesis: Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate demonstrates high regioselectivity in its synthesis, further reduced into (R)-N-protected homopipecolate with good enantioselectivity using chiral ruthenium catalyst (Karamé et al., 2011).
- Antimicrobial Activity: Derivatives of this compound, such as 3-{[2,6-bis(4-substituted phenyl)-1-methylpiperidin-4-ylidene] amino}-2-thioxo-imidazolidin-4-one, were synthesized and exhibited antimicrobial activity against various bacterial and fungal organisms (Nasser et al., 2010).
Biological Activities
- Bioactive Compounds Isolation: Research on marine fungi led to the isolation of new compounds, including derivations of ethyl acetate, indicating potential bioactive properties (Wu et al., 2010).
- Lactam Acetals Synthesis: The compound's diethyl acetal derivative was synthesized, indicating diverse reactivity and potential for creating various bioactive molecules (Granik et al., 1973).
Chemical Reactions and Industrial Applications
- Esterification Processes: Studies on the esterification of acetic acid and ethanol, important for producing ethyl acetate, utilized environmentally friendly catalysts, highlighting the compound's role in sustainable chemical processes (He et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 2-(3-methylpiperidin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-6-4-5-9(2)7-11/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYKHZRXTOJHTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


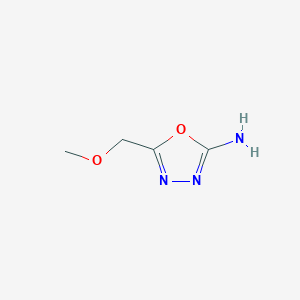
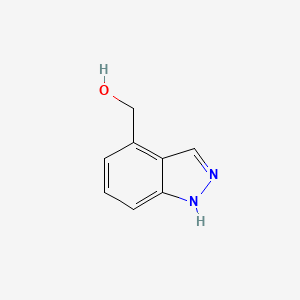
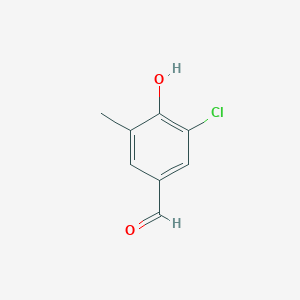



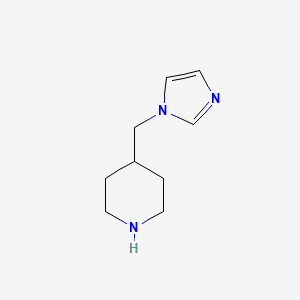
![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)
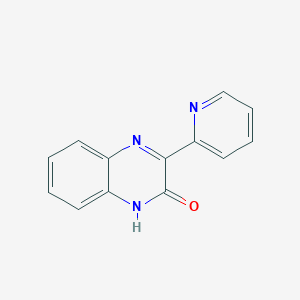

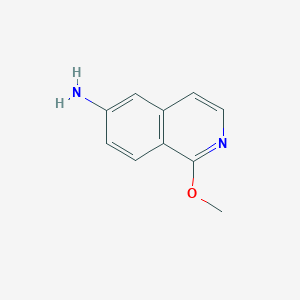
![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)